2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine
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Overview
Description
2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms attached to the naphthyridine ring system, which consists of a fused pyridine and benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced naphthyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
- 4-tert-Butyl-3-iodoheptane
- 1,4-Dibromobut-2-ene
- 1-Bromo-4-sec-butyl-2-methylbenzene
Uniqueness
2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine is unique due to its specific substitution pattern and the presence of the naphthyridine ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
845533-62-2 |
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Molecular Formula |
C14H8Cl2N2 |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H8Cl2N2/c15-12-6-2-1-5-10(12)11-8-9-4-3-7-17-14(9)18-13(11)16/h1-8H |
InChI Key |
YBDVETMCUGPFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C3C(=C2)C=CC=N3)Cl)Cl |
Origin of Product |
United States |
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